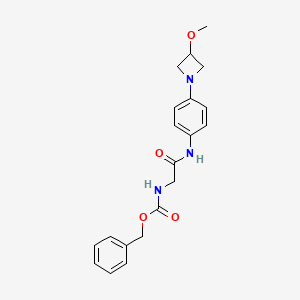

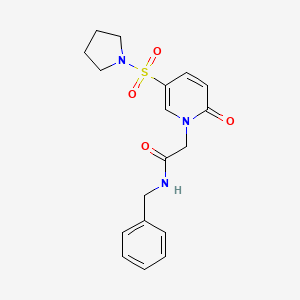

![molecular formula C9H12N4 B2982272 4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 151693-89-9](/img/structure/B2982272.png)

4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

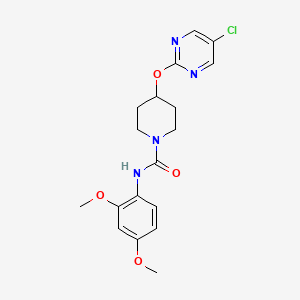

“4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine” is a chemical compound with the CAS Number: 151693-89-9. It has a molecular weight of 176.22 . This compound is solid in its physical form .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, including “4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine”, has been extensively studied. A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

Pyrazolo[3,4-b]pyridines are used as key intermediates in the synthesis of various novel compounds due to their unique chemical structure. They serve as building blocks for creating new molecules with potential therapeutic effects .

Inhibitory Effects in Drug Discovery

These compounds have shown good inhibitory effects in drug discovery, with IC50 values indicating their potency as inhibitors against certain targets, which could be beneficial in developing new medications .

Molecular Docking Studies

The molecular docking studies utilize pyrazolo[3,4-b]pyridines to evaluate the binding modes between the compound and target receptors or enzymes. This is crucial in understanding how these compounds interact at the molecular level .

Biomedical Applications

Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described for their biomedical applications. They are involved in more than 5500 references and patents, indicating their significant role in medical research and therapy .

Therapeutic Tools as Purine Analogues

Pyrazolo[3,4-b]pyridines act as purine analogues and have affinity to enzymes or receptors involved in critical biological processes. Their design and synthesis aim at exploring their cytotoxic potential for therapeutic applications .

Wirkmechanismus

Target of Action

Similar compounds in the 1h-pyrazolo[3,4-b]pyridines family have been known to interact with various biological targets .

Mode of Action

It’s worth noting that compounds in the 1h-pyrazolo[3,4-b]pyridines family have shown significant inhibitory activity in various biological assays .

Biochemical Pathways

Similar compounds have been reported to inhibit enzymes like taq polymerase and telomerase, and down-regulate proteins like erk2 .

Result of Action

Similar compounds have shown to trigger caspase activation by a possible oxidative mechanism .

Eigenschaften

IUPAC Name |

4,5,6-trimethyl-2H-pyrazolo[3,4-b]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-4-5(2)7-8(10)12-13-9(7)11-6(4)3/h1-3H3,(H3,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRVFZMGTGRWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(NN=C2N=C1C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2982195.png)

![5-bromo-2-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2982200.png)

![2-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinone](/img/structure/B2982203.png)

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2982212.png)